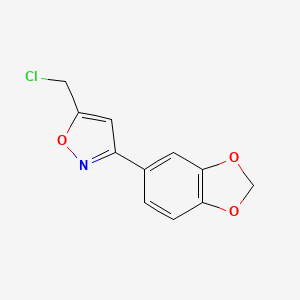

![molecular formula C16H18BrNO2S B2604124 8-(2-Bromobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane CAS No. 2190365-59-2](/img/structure/B2604124.png)

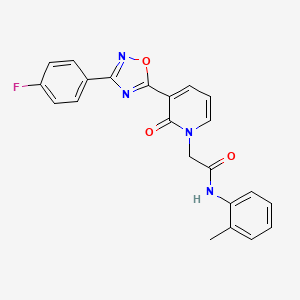

8-(2-Bromobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(2-Bromobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane is a synthetic compound that belongs to the class of azabicyclooctanes. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. 2.1]octane.

Scientific Research Applications

Synthesis and Structural Studies

- Synthesis of Bridged Azabicyclic Compounds : A novel synthesis of 8-azabicyclo[3.2.1]octane systems was developed using α-acylamino radicals generated from l-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidines. This process involves a Bu3SnH-mediated radical translocation reaction (Sato, Kugo, Nakaumi, Ishibashi*, & Ikeda, 1995).

- Regio- and Stereoselectivity in Ene Reactions : The study of cycloalkenes leading to tribromocyclopropanes revealed insights into the formation of 8-(trimethylsilyl)bicyclo[5.1.0]oct-1(8)-ene and its derivatives. This research aids in understanding the ene dimerization process and its application in synthesizing complex organic compounds (Chen, Wang, Chen, Chen, Her, & Lee, 2007).

- Crystalline Hybrid Polyphenylene Macromolecules : Research on Diels−Alder reactions involving octa(diphenylacetylene)silsesquioxane with cyclopentadienone derivatives contributes to the understanding of synthesizing large molecular structures. This process is integral in the development of 3-D graphenes and other complex molecular architectures (Roll, Kampf, & Laine, 2011).

Applications in Organic Chemistry and Alkaloid Synthesis

- Synthesis of Azatropane : A method for synthesizing 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) and its analogues was developed, showcasing applications in creating compounds with affinity for D2 and 5-HT2A receptors (Singh, Jain, Sinha, Mehta, Naqvi, Agarwal, & Anand, 2007).

- Enantioselective Construction of 8-Azabicyclo[3.2.1]octane Scaffold : This research focuses on the stereocontrolled formation of the 8-azabicyclo[3.2.1]octane structure, a central core in tropane alkaloids. It highlights different methodologies for achieving stereochemical control in synthesizing these complex structures (Rodríguez, Uria, Reyes, Prieto, Rodríguez‐Rodríguez, Carrillo, & Vicario, 2021).

Chemical Reactivity and Structural Analysis

- Desymmetrization by Ring-Closing Metathesis : The study showcases a new route for synthesizing 6,8-dioxabicyclo[3.2.1]octanes, common in natural products, through desymmetrization of trienes derived from diols. This method is utilized in synthesizing endo-brevicomin (Burke, Müller, & Beaudry, 1999).

properties

IUPAC Name |

8-(2-bromophenyl)sulfonyl-3-cyclopropylidene-8-azabicyclo[3.2.1]octane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrNO2S/c17-15-3-1-2-4-16(15)21(19,20)18-13-7-8-14(18)10-12(9-13)11-5-6-11/h1-4,13-14H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UATTZQOLYXXHGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(=C3CC3)CC1N2S(=O)(=O)C4=CC=CC=C4Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(2-Bromobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-ethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2604046.png)

![ethyl 2-(2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2604047.png)

![ethyl 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2604049.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea](/img/structure/B2604051.png)

![5-[(Benzylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2604052.png)

![N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2604053.png)

![(3,4-Dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonylamino)-acetic acid](/img/structure/B2604056.png)

![Ethyl 7-methyl-4-oxo-2-(propylthio)-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2604058.png)

![ethyl N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]carbamate](/img/structure/B2604063.png)